molecular formula C8H14N2O B13078350 2-Amino-3-(cyclopent-3-en-1-yl)propanamide

2-Amino-3-(cyclopent-3-en-1-yl)propanamide

Cat. No.: B13078350
M. Wt: 154.21 g/mol
InChI Key: TXKTUKFKMOFQEZ-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopent-3-en-1-yl)propanamide is an organic compound with the molecular formula C8H14N2O It is a derivative of propanamide, featuring an amino group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(cyclopent-3-en-1-yl)propanamide typically involves the reaction of cyclopentene with a suitable amine and a propanamide derivative. One common method involves the following steps:

    Cyclopentene Reaction: Cyclopentene is reacted with an amine, such as ammonia or a primary amine, under controlled conditions to form an intermediate.

    Propanamide Derivative Reaction: The intermediate is then reacted with a propanamide derivative, such as acrylamide, under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes:

    Raw Material Preparation: Ensuring high purity of cyclopentene, amine, and propanamide derivatives.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(cyclopent-3-en-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, electrophiles; reactions often require catalysts or specific solvents.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-Amino-3-(cyclopent-3-en-1-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(cyclopent-3-en-1-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(cyclopent-1-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Amino-3-(cyclopent-1-en-1-yl)propanamide: Similar structure but with a different position of the double bond in the cyclopentene ring.

Uniqueness

2-Amino-3-(cyclopent-3-en-1-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-amino-3-cyclopent-3-en-1-ylpropanamide

InChI

InChI=1S/C8H14N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h1-2,6-7H,3-5,9H2,(H2,10,11)

InChI Key

TXKTUKFKMOFQEZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CC(C(=O)N)N

Origin of Product

United States

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